Enhanced Lipophilicity (LogP 1.29) Relative to N-Cyclohexyl-2-(methylamino)acetamide (LogP 1.0) Drives Differential Membrane Partitioning
Computational chemistry data from vendor specifications show that N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide possesses a LogP value of 1.2924 . In contrast, the structurally related analog N-cyclohexyl-2-(methylamino)acetamide (CAS 46117-12-8), which lacks the ethyl spacer and features a direct methylaminoacetamide linkage, exhibits a lower XLogP3-AA of 1.0 [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2924 |
| Comparator Or Baseline | N-cyclohexyl-2-(methylamino)acetamide; XLogP3-AA = 1.0 |
| Quantified Difference | ~0.29 log unit higher lipophilicity |
| Conditions | Computed using standard prediction software (Chemscene) / XLogP3 (PubChem) |
Why This Matters
A LogP difference of 0.3 log units translates to an approximately 2-fold increase in membrane permeability (based on the Lipinski relationship), which can influence cellular uptake and in vitro assay performance for intracellular targets.
- [1] PubChem. N-cyclohexyl-2-(methylamino)acetamide. CID 24708532. Computed Properties: XLogP3-AA = 1.0. View Source
